molecular formula C4H8O3 B035836 (S)-2-Hydroxybutyric acid CAS No. 3347-90-8

(S)-2-Hydroxybutyric acid

Cat. No.: B035836
CAS No.: 3347-90-8
M. Wt: 104.10 g/mol
InChI Key: AFENDNXGAFYKQO-VKHMYHEASA-N
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Description

(S)-2-Hydroxybutyric acid is a chiral organic compound with the molecular formula C4H8O3 It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Hydroxybutyric acid can be synthesized through several methods. One common approach involves the reduction of ethyl acetoacetate using sodium borohydride, followed by acid hydrolysis. Another method includes the asymmetric reduction of 2-oxobutyric acid using chiral catalysts to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus species, can be used to ferment glucose or other sugars to produce this compound. This method is advantageous due to its cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxybutyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-oxobutyric acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield butanediol.

    Esterification: Reaction with alcohols in the presence of acid catalysts can form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols and sulfuric acid as a catalyst.

Major Products:

    Oxidation: 2-Oxobutyric acid.

    Reduction: Butanediol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

(S)-2-Hydroxybutyric acid has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds.

    Biology: It serves as a biomarker for certain metabolic disorders, such as lactic acidosis and ketoacidosis.

    Medicine: Research is ongoing into its potential therapeutic uses, including its role in metabolic pathways and its effects on cellular processes.

    Industry: It is used in the production of biodegradable plastics and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxybutyric acid involves its role as an intermediate in the metabolism of amino acids and fatty acids. It is involved in the catabolic pathways of threonine and methionine. The compound acts on specific enzymes and pathways, influencing metabolic processes and energy production within cells.

Comparison with Similar Compounds

    Lactic Acid: Another hydroxy acid with similar properties but differs in its metabolic pathways and applications.

    3-Hydroxybutyric Acid: A related compound involved in ketone body metabolism.

    2-Hydroxyisobutyric Acid: Similar in structure but with different stereochemistry and biological roles.

Uniqueness: (S)-2-Hydroxybutyric acid is unique due to its specific chiral configuration, which influences its interactions with biological molecules and its role in metabolic pathways. Its applications in chiral synthesis and as a biomarker for metabolic disorders further distinguish it from similar compounds.

Properties

IUPAC Name

(2S)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFENDNXGAFYKQO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312294
Record name (S)-2-Hydroxybutyric acid
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxybutyric acid
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CAS No.

3347-90-8
Record name (S)-2-Hydroxybutyric acid
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Record name 2-Hydroxybutyric acid, (+)-
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Record name (S)-2-Hydroxybutyric acid
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Record name (S)-2-Hydroxybutyric acid
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Record name 2-HYDROXYBUTYRIC ACID, (+)-
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Record name 2-Hydroxybutyric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44.2 °C
Record name 2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How efficient is the biosynthetic production of (S)-2-Hydroxybutyric acid using Escherichia coli?

A2: Research indicates remarkable efficiency in the biosynthetic route. Studies have demonstrated the complete conversion of up to 750 mM of L-threonine into optically pure (S)-2-HB. [] Furthermore, by fine-tuning the expression levels of the enzymes involved in the cascade reaction, researchers have achieved impressive titers of (S)-2-HB, reaching up to 143 g/L within 16 hours. [] This titer represents a significant improvement over previously reported yields and highlights the potential of this approach for industrial-scale production of (S)-2-HB.

Q2: Beyond its use as a chiral building block, are there other applications of this compound?

A3: Yes, (S)-2-HB serves as a key intermediate in the synthesis of various pharmaceuticals, including the anticancer agent diflomotecan. [] Diflomotecan is a derivative of homocamptothecin, and the development of efficient and scalable routes to access its building blocks, such as (S)-2-HB, is crucial for its production. The asymmetric synthesis of the diflomotecan building block utilizing (S)-2-HB as a starting material showcases its versatility in complex molecule synthesis. []

Q3: What is being done to improve the biosynthesis of this compound further?

A3: Current research focuses on optimizing the multi-enzyme cascade within Escherichia coli. This includes strategies to:

  • Coordinate enzyme expression: Researchers are engineering strains with tunable expression systems to balance the production and consumption rates of intermediate metabolites, such as 2-oxobutyric acid, leading to higher (S)-2-HB yields. [, , ]

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